molecular formula C17H23N3O4 B2676459 N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide CAS No. 1197548-61-0

N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide

Cat. No.: B2676459
CAS No.: 1197548-61-0
M. Wt: 333.388
InChI Key: RVCYQPGUQPRHQV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is a complex organic compound characterized by its unique structural components This compound features a cyanocyclopentyl group attached to an acetamide moiety, which is further linked to a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide typically involves multiple steps:

  • Formation of the Cyanocyclopentyl Intermediate

      Starting Material: Cyclopentanone

      Reagents: Sodium cyanide (NaCN), ammonium chloride (NH4Cl)

      Conditions: The reaction is carried out in an aqueous medium under reflux conditions to form 1-cyanocyclopentane.

  • Synthesis of the 3,4,5-Trimethoxyaniline

      Starting Material: 3,4,5-Trimethoxybenzaldehyde

      Reagents: Ammonium acetate, palladium on carbon (Pd/C)

      Conditions: Hydrogenation reaction under atmospheric pressure to yield 3,4,5-trimethoxyaniline.

  • Coupling Reaction

      Starting Materials: 1-cyanocyclopentane, 3,4,5-trimethoxyaniline

      Reagents: Acetic anhydride, pyridine

      Conditions: The reaction is performed under an inert atmosphere, typically nitrogen, at elevated temperatures to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the methoxy groups can lead to the formation of corresponding carboxylic acids.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduction of the nitrile group to an amine.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

      Conditions: Typically performed under reflux conditions.

      Products: Formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Scientific Research Applications

Chemistry

In chemistry, N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with various biomolecules. Its structural features make it a candidate for probing enzyme-substrate interactions and studying protein-ligand binding dynamics.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide involves its interaction with specific molecular targets. The compound’s amide and nitrile groups can form hydrogen bonds and other interactions with proteins, potentially inhibiting or modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-[(3,4-dimethoxyphenyl)amino]acetamide
  • N-(1-cyanocyclopentyl)-2-[(3,5-dimethoxyphenyl)amino]acetamide
  • N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]propionamide

Uniqueness

N-(1-cyanocyclopentyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide stands out due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds with fewer methoxy groups.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,4,5-trimethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-13-8-12(9-14(23-2)16(13)24-3)19-10-15(21)20-17(11-18)6-4-5-7-17/h8-9,19H,4-7,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCYQPGUQPRHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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